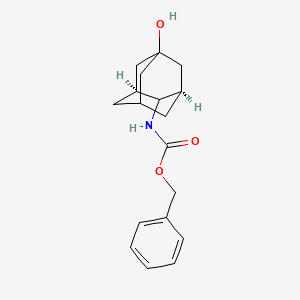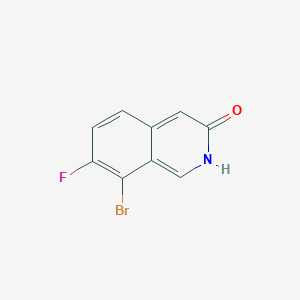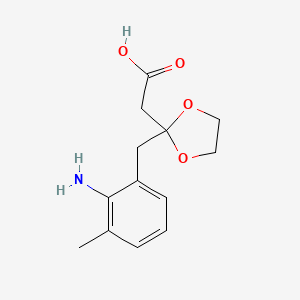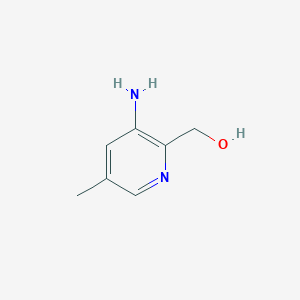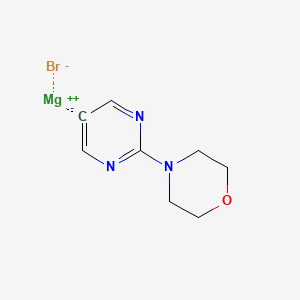
(2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide, 0.25 M in THF: is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is dissolved in tetrahydrofuran (THF), a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide involves the reaction of 2-(Morpholin-1-yl)pyrimidine with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. The reaction conditions include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Tetrahydrofuran (THF) is used as the solvent to stabilize the Grignard reagent.
Industrial Production Methods: Industrial production of Grignard reagents, including this compound, follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the exothermic nature of the reaction.
Controlled addition of reagents: To manage the reaction rate and prevent side reactions.
Purification: The product is purified using techniques such as distillation or crystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents.
Solvents: THF or diethyl ether are typically used.
Temperature: Reactions are usually carried out at low to moderate temperatures to control the reactivity.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Organic Compounds: Resulting from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Involved in the synthesis of compounds with potential therapeutic effects.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium center stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
- (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium chloride
- (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium iodide
Comparison:
- Reactivity: The bromide variant is generally more reactive than the chloride but less reactive than the iodide.
- Stability: The bromide compound offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications.
- Solubility: All variants are soluble in THF, but their solubility may vary slightly depending on the halide.
This detailed overview provides a comprehensive understanding of (2-(Morpholin-1-yl)pyrimidin-5-yl)magnesium bromide, its preparation, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H10BrMgN3O |
|---|---|
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
magnesium;4-(5H-pyrimidin-5-id-2-yl)morpholine;bromide |
InChI |
InChI=1S/C8H10N3O.BrH.Mg/c1-2-9-8(10-3-1)11-4-6-12-7-5-11;;/h2-3H,4-7H2;1H;/q-1;;+2/p-1 |
Clé InChI |
DDLBWHZBVGWNIW-UHFFFAOYSA-M |
SMILES canonique |
C1COCCN1C2=NC=[C-]C=N2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)
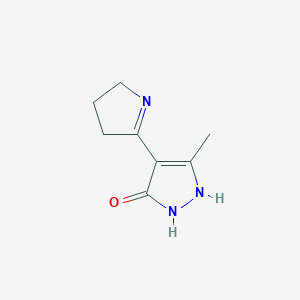
![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
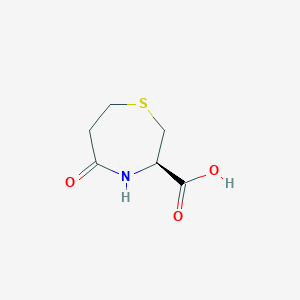
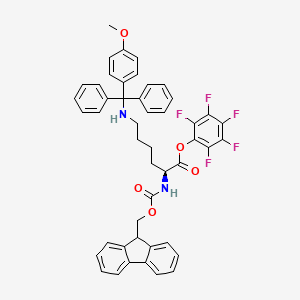
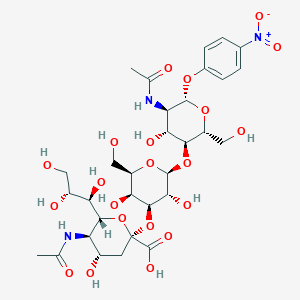
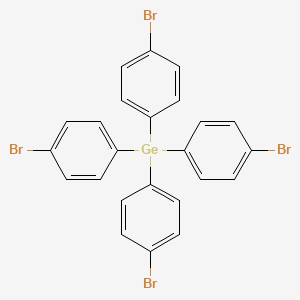
![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
